Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety, a chloro-substituted quinoline core, and an ethyl ester functional group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Similar compounds with a benzo[d][1,3]dioxol-5-ylmethyl structure have shown activity against various cancer cell lines .
Mode of Action
Related compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
It’s plausible that the compound could influence pathways related to cell cycle regulation and apoptosis, given the observed effects on cell cycle arrest and apoptosis induction .
Result of Action
Based on related compounds, it may cause cell cycle arrest and induce apoptosis in cancer cells . This could potentially lead to a reduction in the proliferation of cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Attachment of the Benzo[d][1,3]dioxole Moiety: This step involves the nucleophilic substitution reaction where the benzo[d][1,3]dioxole moiety is introduced using appropriate benzylic halides under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid or using Fischer esterification conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the quinoline core, potentially converting the oxo group to a hydroxyl group.
Substitution: The chloro group in the quinoline core can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroxyquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Potential use in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate: Lacks the chloro substitution.
Methyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate: Has a methyl ester instead of an ethyl ester.
Uniqueness
The presence of the chloro group and the ethyl ester functional group in this compound contributes to its unique chemical properties and biological activities, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanisms of action
Properties
CAS No. |
1251543-45-9 |
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Molecular Formula |
C20H17ClN2O5 |
Molecular Weight |
400.82 |
IUPAC Name |
ethyl 4-(1,3-benzodioxol-5-ylmethylamino)-7-chloro-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C20H17ClN2O5/c1-2-26-20(25)17-18(13-5-4-12(21)8-14(13)23-19(17)24)22-9-11-3-6-15-16(7-11)28-10-27-15/h3-8H,2,9-10H2,1H3,(H2,22,23,24) |
InChI Key |
XMZJTWPCUISDLQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCC3=CC4=C(C=C3)OCO4 |
solubility |
not available |
Origin of Product |
United States |
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